molecular formula C10H11ClO2 B6254529 3-[4-(chloromethyl)phenyl]propanoic acid CAS No. 56703-33-4

3-[4-(chloromethyl)phenyl]propanoic acid

Cat. No. B6254529
CAS RN: 56703-33-4
M. Wt: 198.6
InChI Key:
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Description

3-[4-(Chloromethyl)phenyl]propanoic acid, also known as 3-CMPA, is a synthetic organic compound with a molecular weight of 260.55 g/mol. It is a white crystalline solid, insoluble in water, and has a melting point of 180-182°C. 3-CMPA is an important intermediate used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of various fluorescent dyes and in the preparation of azo dyes.

Mechanism of Action

The mechanism of action of 3-[4-(chloromethyl)phenyl]propanoic acid is not yet fully understood. However, it is believed that this compound is metabolized by the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This enzyme catalyzes the oxidation of this compound, resulting in the formation of a variety of metabolites, including 4-chloromethylbenzoic acid, 4-chloromethylbenzoic aldehyde, and 4-chloromethylbenzoic alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound can affect the activity of certain enzymes, such as cytochrome P450, and can also affect the expression of certain genes. Additionally, this compound has been shown to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(chloromethyl)phenyl]propanoic acid in laboratory experiments is its availability and ease of synthesis. This compound is readily available from chemical suppliers and can be synthesized using the methods described above. Additionally, this compound is relatively stable and is not prone to degradation or hydrolysis. However, this compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 3-[4-(chloromethyl)phenyl]propanoic acid in scientific research. One potential application is in the development of novel fluorescent dyes and azo dyes. Additionally, this compound could be used in the development of new pharmaceuticals and pesticides. Furthermore, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, this compound could be used in the development of new analytical methods, such as HPLC and GC-MS, for the detection and quantification of drugs and other xenobiotics.

Synthesis Methods

3-[4-(chloromethyl)phenyl]propanoic acid can be synthesized through two different methods. The first method involves the reaction of 4-chloromethylbenzene and propionic anhydride in the presence of a base, such as sodium hydroxide. The second method involves the reaction of 4-chloromethylbenzene and propionic acid in the presence of a catalyst, such as pyridine. Both methods produce this compound as the main product, with other byproducts including water, carbon dioxide, and 4-chloromethylbenzoic acid.

Scientific Research Applications

3-[4-(chloromethyl)phenyl]propanoic acid has a wide range of applications in scientific research. It has been used in the synthesis of fluorescent dyes, which are used in a variety of biological applications, such as fluorescence microscopy, flow cytometry, and fluorescence-activated cell sorting. It has also been used in the synthesis of azo dyes, which are used in the detection of proteins and nucleic acids. Additionally, this compound has been used in the synthesis of pharmaceuticals and pesticides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(chloromethyl)phenyl]propanoic acid involves the reaction of 4-(chloromethyl)benzyl chloride with propanoic acid in the presence of a base.", "Starting Materials": [ "4-(chloromethyl)benzyl chloride", "propanoic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-(chloromethyl)benzyl chloride to a reaction flask", "Add propanoic acid to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask to act as a catalyst", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

56703-33-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.6

Purity

94

Origin of Product

United States

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